2-Bromo-5-(methoxymethoxy)-1,3-dimethyl-benzene
Description
Structural Context and Systemic Nomenclature
The systematic name for this compound, according to IUPAC nomenclature, is 2-Bromo-5-(methoxymethoxy)-1,3-dimethylbenzene . This name precisely describes the arrangement of substituents around the central benzene (B151609) ring. The core structure is a benzene ring with methyl groups at positions 1 and 3. A bromine atom is located at position 2, and a methoxymethoxy group (-OCH₂OCH₃) is at position 5.
The methoxymethyl group is a common protecting group for phenols and alcohols, referred to as a MOM ether. google.comresearchgate.netwikipedia.org It is formed by replacing the acidic hydrogen of a hydroxyl group with a -CH₂OCH₃ moiety. This transformation temporarily masks the reactivity of the phenol (B47542), allowing other chemical modifications to be performed on the molecule that the free hydroxyl group would not tolerate.
Below are the key identifiers for this compound. The absence of a dedicated CAS number in major chemical databases suggests that it is primarily a transient intermediate synthesized for specific research purposes rather than a commercially available stock chemical.
| Identifier | Value |
|---|---|
| Systematic IUPAC Name | 2-Bromo-5-(methoxymethoxy)-1,3-dimethylbenzene |
| Molecular Formula | C₁₀H₁₃BrO₂ |
| Molecular Weight | 245.11 g/mol |
| Common Abbreviation (Protecting Group) | MOM Ether |
Significance in Contemporary Organic Synthesis Research
The significance of 2-Bromo-5-(methoxymethoxy)-1,3-dimethyl-benzene in organic synthesis is not as a final product, but as a versatile intermediate building block. Its structure is strategically designed to allow for sequential, controlled chemical transformations. The utility of this compound can be understood by examining its two key functional components: the aryl bromide and the MOM-protected phenol.
Aryl Bromide as a Synthetic Handle: The carbon-bromine bond on the aromatic ring is a highly valuable functional group for constructing more complex molecular architectures. Aryl bromides are common and effective substrates in a wide array of palladium-catalyzed cross-coupling reactions. mdpi.com These reactions are foundational in modern organic chemistry for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The presence of the bromine atom allows this compound to participate in reactions such as:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a new carbon-carbon bond, creating biaryl structures.
Heck Coupling: Reaction with alkenes to form substituted alkenes.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
Buchwald-Hartwig Amination: Reaction with amines to form arylamine derivatives.
Stille Coupling: Reaction with organostannanes.
The two methyl groups adjacent to the bromine atom create a sterically hindered environment, which can influence the reactivity and efficiency of these coupling reactions, making it an interesting substrate for methodological studies. rsc.orgorganic-chemistry.orgresearchgate.net
Methoxymethyl (MOM) Ether as a Protecting Group: The phenolic hydroxyl group is reactive and can interfere with many common synthetic operations, particularly those involving strong bases or nucleophiles. The MOM ether serves as a robust protecting group, masking the phenol's acidity and nucleophilicity. google.comresearchgate.net It is stable under a wide range of conditions, including those used for many cross-coupling reactions. researchgate.net
Crucially, the MOM group can be selectively removed later in the synthetic sequence under acidic conditions to regenerate the free phenol. wikipedia.org This "protect-react-deprotect" strategy is fundamental to the total synthesis of complex natural products and pharmaceuticals. For instance, the precursor molecule, 4-Bromo-3,5-dimethylphenol, is used in the synthesis of chromen-4-one and isoflavone (B191592) scaffolds, which are important classes of compounds in medicinal chemistry. nbinno.com The MOM-protected derivative would be an ideal intermediate in such synthetic routes, allowing for modifications via the bromide before final deprotection to yield the target phenolic compound.
The combination of these features makes this compound a well-designed intermediate for the synthesis of complex molecules containing the 3,5-dimethylphenol (B42653) substructure.
| Reaction Name | Coupling Partner | Bond Formed |
|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Compound (e.g., R-B(OH)₂) | Aryl-Aryl, Aryl-Alkyl |
| Heck Coupling | Alkene (e.g., R-CH=CH₂) | Aryl-Alkene |
| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | Aryl-Alkyne |
| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | Aryl-Nitrogen |
| Stille Coupling | Organostannane (e.g., R-Sn(Bu)₃) | Aryl-Aryl, Aryl-Vinyl |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-(methoxymethoxy)-1,3-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-7-4-9(13-6-12-3)5-8(2)10(7)11/h4-5H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHZNSGBLRLTPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies and Chemical Synthesis Pathways
Strategic Approaches to the Benzene (B151609) Core Functionalization
The construction of the functionalized benzene ring of 2-Bromo-5-(methoxymethoxy)-1,3-dimethyl-benzene typically begins with a commercially available or readily synthesized substituted phenol (B47542). The core strategy involves the protection of the hydroxyl group, which then directs the subsequent electrophilic bromination.
The logical precursor for the target molecule is 5-(methoxymethoxy)-1,3-dimethyl-benzene. This intermediate is synthesized from 3,5-dimethylphenol (B42653), a readily available starting material. The synthesis involves the protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether. This protecting group is stable under various reaction conditions but can be readily cleaved when necessary.
The protection of 3,5-dimethylphenol is typically achieved by its reaction with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or sodium hydride (NaH), in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The use of chloromethyl methyl ether should be handled with extreme caution as it is a known carcinogen. einsteinmed.edu An alternative in situ preparation of MOM-Cl from dimethoxymethane (B151124) and an acid chloride can also be employed to minimize exposure. orgsyn.org
The methoxymethoxy group serves as a directing group in subsequent electrophilic aromatic substitution reactions. As an alkoxy group, it is an ortho,para-director, activating the benzene ring towards electrophilic attack. In the case of 5-(methoxymethoxy)-1,3-dimethyl-benzene, the positions ortho to the MOM group (C2 and C6) are sterically hindered by the adjacent methyl groups. Therefore, the para position (C4) is electronically activated, but the ortho positions (C2 and C6) are the primary sites for electrophilic substitution due to the strong directing effect of the oxygen atom. The methyl groups are also ortho,para-directing, reinforcing the activation of the C2, C4, and C6 positions. The combined directing effects of the methoxymethoxy and the two methyl groups strongly activate the 2, 4, and 6 positions for electrophilic attack.
Directed ortho-metalation (DoM) presents a powerful alternative for functionalization. wikipedia.orguwindsor.ca The methoxymethyl (MOM) protecting group can act as a directed metalation group (DMG). nih.gov Treatment of the MOM-protected 3,5-dimethylphenol with a strong organolithium base, such as n-butyllithium or sec-butyllithium, can lead to regioselective deprotonation at one of the ortho positions (C2 or C6). baranlab.org The resulting aryllithium species can then be quenched with an electrophile to introduce a substituent specifically at the ortho position. However, proton transfer from a neighboring group can sometimes quench the aryl anion, reducing the efficiency of this process. nih.gov
Table 1: Synthesis of 5-(methoxymethoxy)-1,3-dimethyl-benzene
| Starting Material | Reagent | Base | Solvent | Typical Yield |
| 3,5-Dimethylphenol | Chloromethyl methyl ether | Diisopropylethylamine | Dichloromethane | >90% |
| 3,5-Dimethylphenol | Dimethoxymethane, Acetyl chloride | Diisopropylethylamine | Toluene | High |
Installation of the Bromine Moiety
With the precursor in hand, the next critical step is the regioselective introduction of the bromine atom at the C2 position. Various electrophilic bromination strategies can be employed, with considerations for regioselectivity, reaction conditions, and green chemistry principles.
Electrophilic aromatic bromination is the most common method for introducing a bromine atom onto a benzene ring. mdpi.com For activated systems like 5-(methoxymethoxy)-1,3-dimethyl-benzene, milder brominating agents can be used.
The methoxymethoxy group is a strong ortho,para-directing group. The two methyl groups at positions 1 and 3 also direct ortho and para. In 5-(methoxymethoxy)-1,3-dimethyl-benzene, the positions ortho to the MOM group are C2 and C6, and the para position is C4. The methyl groups activate positions 2, 4, and 6. The cumulative effect of these substituents strongly activates the C2, C4, and C6 positions for electrophilic attack. Due to the steric hindrance from the adjacent methyl groups, substitution at C4 might be expected. However, the powerful ortho-directing nature of the alkoxy group often leads to substitution at the less sterically hindered ortho position. In this symmetrically substituted ring, the C2 and C6 positions are equivalent. Therefore, monosubstitution will yield this compound.
Common brominating agents for such activated rings include N-Bromosuccinimide (NBS). rsc.org The reaction is often carried out in a solvent like acetonitrile (B52724), which can promote a high degree of regioselectivity. rsc.org Studies on the bromination of alkoxybenzenes have shown that the regioselectivity can be influenced by steric and electronic effects of the substituents. nsf.govrsc.org For alkoxybenzenes, the para-to-ortho product ratio is generally lower than for alkylbenzenes, indicating a strong ortho-directing effect of the alkoxy group. nsf.gov
Table 2: Regioselective Bromination of 5-(methoxymethoxy)-1,3-dimethyl-benzene
| Brominating Agent | Solvent | Catalyst | Expected Major Product |
| N-Bromosuccinimide (NBS) | Acetonitrile | None | This compound |
| Bromine (Br₂) | Acetic Acid | None | This compound |
| Tetrabutylammonium tribromide | Dichloromethane | None | This compound |
In line with the principles of green chemistry, catalytic aerobic bromination offers a more sustainable approach. These methods utilize a catalyst and an oxidant, often molecular oxygen from the air, to generate the brominating species in situ from a bromide source, such as HBr or a metal bromide. This avoids the use of stoichiometric and often hazardous brominating reagents.
For electron-rich aromatic compounds, including phenols and their ethers, copper-catalyzed aerobic oxidation has been explored. bohrium.comnih.gov While often focused on C-O, C-N, or C-S bond formation, similar principles can be applied to halogenation. The development of efficient catalytic systems for the regioselective aerobic bromination of aromatic compounds is an active area of research. nih.gov For instance, photocatalytic aerobic bromination using hydrogen bromide has been shown to be highly selective for monobromination of electron-rich aromatic compounds. nsf.gov These methods often proceed under mild conditions and can offer high yields and selectivities, making them attractive for the synthesis of this compound.
Table 3: Conceptual Catalytic Aerobic Bromination
| Bromide Source | Catalyst System | Oxidant | Potential Advantages |
| HBr | 9-mesityl-10-methylacridinium ion | O₂ (air), visible light | High selectivity, mild conditions |
| KBr | Fe₃O₄@SiO₂/CuO nanocatalyst | O₂ (air) | Recyclable catalyst, high yields |
Beyond classical electrophilic substitution, alternative methods can provide enhanced control over regioselectivity. As mentioned in section 2.1.1, directed ortho-metalation (DoM) is a powerful technique. wikipedia.orguwindsor.ca For 5-(methoxymethoxy)-1,3-dimethyl-benzene, lithiation directed by the MOM group would occur at the C2 (or C6) position. Quenching the resulting aryllithium intermediate with a suitable electrophilic bromine source, such as 1,2-dibromoethane (B42909) or hexabromoethane, would yield the desired 2-bromo product with high regioselectivity. This method is particularly useful when other electrophilic sites on the molecule might compete in a standard electrophilic bromination. The in situ N-silylation of related O-aryl carbamates followed by ortho-lithiation and reaction with an electrophilic bromine source has also been demonstrated as a high-yield procedure for ortho-substitution of phenols. researchgate.net
Electrophilic Aromatic Bromination Strategies
Introduction of the Methoxymethoxy (MOM) Protecting Group
In organic synthesis, protecting groups are instrumental in preventing unwanted side reactions at sensitive functional groups. total-synthesis.com The methoxymethyl (MOM) ether is a common acetal-type protecting group for hydroxyl functions, valued for its ease of introduction and relative stability under various non-acidic conditions. total-synthesis.comthieme-connect.de It is stable in a pH range of 4 to 12 and is resistant to many oxidizing and reducing agents, as well as bases and other nucleophiles. adichemistry.com The MOM group is particularly useful for protecting phenols, such as the precursor to the target compound, during subsequent synthetic transformations. total-synthesis.com
General Methoxymethylation Procedures
The introduction of a MOM group onto a phenol, a process known as methoxymethylation, can be accomplished through several established methods. These procedures typically involve reacting the hydroxyl group with a methoxymethylating agent in the presence of a base. thieme-connect.de Common reagents include chloromethyl methyl ether (MOMCl) and dimethoxymethane (methylal). adichemistry.com
The choice of base and solvent is critical and often depends on the substrate's sensitivity and the desired reaction kinetics. Common conditions include:
MOMCl with a hindered, non-nucleophilic base: Using N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (CH₂Cl₂) is a widely used method. total-synthesis.comnih.gov
MOMCl with a strong base: For less sensitive substrates, a strong base like sodium hydride (NaH) can be used to first generate a more reactive alkoxide or phenoxide ion, which then reacts with MOMCl. total-synthesis.comadichemistry.com
Dimethoxymethane with an acid catalyst: An alternative to the potentially carcinogenic MOMCl is the use of dimethoxymethane in the presence of a strong acid catalyst like phosphorus pentoxide (P₂O₅) or trifluoromethanesulfonic acid (TfOH). adichemistry.com This represents an acetal (B89532) exchange reaction. total-synthesis.com
| Reagent System | Base/Catalyst | Solvent | Typical Yield | Reference |
|---|---|---|---|---|
| MeOCH₂Cl (MOMCl) | i-Pr₂NEt (DIPEA) | CH₂Cl₂ | 85% - 98% | synarchive.com |
| MeOCH₂Cl (MOMCl) | NaH | DMF | 74% - 96% | synarchive.com |
| CH₂(OMe)₂ (Methylal) | P₂O₅ | CHCl₃ | Good | adichemistry.com |
| CH₂(OMe)₂ (Methylal) | TfOH | CH₂Cl₂ | Good | adichemistry.com |
Mechanistic Investigations of MOM Ether Formation (e.g., via Monoperoxyacetals)
The mechanism of MOM ether formation is highly dependent on the reagents used. When using chloromethyl methyl ether (MOMCl), the reaction proceeds through a mechanism that is fundamentally different from typical SN2 alkylations. thieme-connect.de The lone pairs on the ether oxygen in MOMCl assist in the departure of the chloride leaving group, forming a highly reactive, resonance-stabilized oxonium ion. total-synthesis.comthieme-connect.de This electrophilic cation is then readily captured by the nucleophilic hydroxyl group of the phenol to form the MOM ether. thieme-connect.de
A less common but mechanistically distinct strategy for ether synthesis involves the reaction of carbanions with electrophilic oxygen sources like monoperoxyacetals. acs.org Research into this umpolung (polarity inversion) strategy has expanded the scope of ether synthesis. acs.org The proposed mechanism for the reaction between an organometallic reagent (acting as the carbanion source) and a monoperoxyacetal involves several key steps:
Formation of a metal-peroxy complex. acs.org
Progression through a four-centered transition state. acs.org
Formation of an intermediate complex between the newly formed ether and a metal alkoxide. acs.org
Cleavage to yield the final ether product. acs.org
This pathway allows for the formation of C-O bonds by making the oxygen atom electrophilic, a reversal of its typical nucleophilic role in Williamson ether synthesis. acs.org
Convergent and Divergent Synthetic Routes to the Target Compound
Multi-Step Synthesis Design and Optimization
Designing a multi-step synthesis requires careful planning, often working backward from the target molecule in a process called retrosynthesis. sigmaaldrich.comyoutube.com For this compound, a logical precursor is 2-bromo-3,5-dimethylphenol (B2367329), which in turn can be derived from 3,5-dimethylphenol. The key consideration is the order of the bromination and MOM protection steps. libretexts.org
Route A: Bromination then Protection. In this route, 3,5-dimethylphenol is first subjected to electrophilic aromatic substitution (bromination). The hydroxyl group is a strongly activating ortho-, para-director. Given the steric hindrance from the two methyl groups, bromination is expected to occur at the C2 position. The resulting 2-bromo-3,5-dimethylphenol is then protected with a MOM group to yield the final product.
Route B: Protection then Bromination. This route involves first protecting the hydroxyl group of 3,5-dimethylphenol to form 1-(methoxymethoxy)-3,5-dimethylbenzene. The MOM-ether group is also an ortho-, para-director. Subsequent bromination would then be directed to the C2 position.
The optimization of such a synthesis involves evaluating each route for factors like regioselectivity, reaction yields, and the stability of intermediates. acs.orgvapourtec.com The choice between routes may depend on the ease of purification at each step and the potential for side-product formation. For instance, the reactivity of the aromatic ring is different for the phenol versus the MOM ether, which can affect the conditions required for bromination and the resulting product distribution. libretexts.org
Analogue Synthesis for Methodological Development
Analogue synthesis is a powerful strategy for developing and refining synthetic methodologies before applying them to a complex or valuable target molecule. rsc.orgrsc.org In the context of synthesizing this compound, a chemist might first perform the planned reaction sequence on simpler, more readily available substrates. arxiv.orgresearchgate.net
For example, the bromination and MOM protection sequence could be tested on substrates such as:
3-methylphenol
By synthesizing a small library of these analogues, researchers can systematically investigate the influence of different substituents on reaction outcomes. acs.org This process helps to identify the optimal reaction conditions, understand the scope and limitations of the chosen method, and troubleshoot potential issues like steric hindrance or electronic effects. rsc.org This methodological development ensures that when the synthesis of the actual target is undertaken, the procedures are robust and well-understood, maximizing the probability of success.
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction parameters is a crucial aspect of chemical synthesis, aimed at maximizing product yield, purity, and cost-effectiveness. sigmaaldrich.com For any given step in the synthesis of this compound, several factors can be systematically varied. rsc.orgrsc.org These parameters include the choice of solvent, reaction temperature, concentration of reactants, nature of the catalyst, and reaction time. sigmaaldrich.comresearchgate.net
Factorial design experiments can be employed to efficiently explore the effects of multiple variables on the reaction outcome. rsc.orgrsc.org For instance, in the MOM protection of 2-bromo-3,5-dimethylphenol, one could investigate different bases, solvents, and temperatures to find the combination that provides the highest yield of the desired product with the fewest impurities.
| Entry | Reagent | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |
|---|---|---|---|---|---|
| 1 | MOMCl | DIPEA | CH₂Cl₂ | 0 to 25 | 85 |
| 2 | MOMCl | NaH | THF | 0 to 25 | 92 |
| 3 | MOMCl | K₂CO₃ | Acetone | 56 (reflux) | 78 |
| 4 | CH₂(OMe)₂ | P₂O₅ | CH₂Cl₂ | 25 | 88 |
| 5 | MOMCl | NaH | DMF | 25 | 95 |
Catalyst Loading, Solvent Effects, and Temperature Control
The successful synthesis of this compound hinges on the precise control of reaction conditions. Key parameters that significantly influence the yield and purity of the product include the choice and amount of catalyst, the solvent system, and the reaction temperature.
The initial step, the electrophilic bromination of 3,5-dimethylphenol, is typically achieved using a brominating agent such as N-bromosuccinimide (NBS). While this reaction can proceed without a catalyst, the use of a Lewis acid or a Brønsted acid catalyst can enhance the reaction rate and selectivity. The methoxy (B1213986) and dimethyl groups on the aromatic ring are activating and direct the incoming electrophile to the ortho and para positions. In the case of 3,5-dimethylphenol, the hydroxyl and two methyl groups strongly activate the ring, directing bromination to the ortho positions (2, 4, and 6). Steric hindrance from the existing methyl groups can influence the regioselectivity of the bromination.
For the subsequent protection of the hydroxyl group in 2-bromo-3,5-dimethylphenol as a MOM ether, a base is typically required to deprotonate the phenol, facilitating its reaction with a MOM-halide, such as chloromethyl methyl ether (MOM-Cl). The choice of base and solvent is crucial to prevent side reactions and ensure a high yield of the desired product.
Catalyst Loading: In acid-catalyzed bromination of activated phenols, the catalyst loading is a critical parameter. For instance, using a catalytic amount of a strong acid like sulfuric acid can significantly accelerate the reaction with NBS. The optimal catalyst loading is typically in the range of 1-10 mol%, as higher loadings can sometimes lead to undesired side reactions or decomposition of the starting material.
Solvent Effects: The choice of solvent plays a pivotal role in both the bromination and the MOM-protection steps. For the bromination with NBS, polar aprotic solvents like acetonitrile are often preferred as they can promote the ionic pathway of the reaction, leading to a cleaner and faster conversion compared to nonpolar solvents. In some cases, the use of acetic acid as a solvent can also be effective, particularly when using molecular bromine as the brominating agent.
In the MOM-protection step, aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly employed. These solvents are effective at dissolving the reactants and are relatively inert under the basic conditions required for the reaction. The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is often favored to minimize side reactions.
Temperature Control: Temperature is a key factor in controlling the rate and selectivity of both synthetic steps. The bromination of highly activated phenols is often an exothermic reaction and is typically carried out at reduced temperatures, ranging from 0 °C to room temperature, to control the reaction rate and prevent over-bromination.
The MOM-protection of the phenol is also generally performed at controlled temperatures, typically starting at 0 °C and then allowing the reaction to proceed at room temperature. This helps to manage the exothermicity of the reaction and ensure complete conversion without degradation of the product.
Table 1: Illustrative Reaction Parameters for the Synthesis of this compound
| Parameter | Bromination of 3,5-dimethylphenol | MOM Protection of 2-bromo-3,5-dimethylphenol |
| Catalyst/Base | Sulfuric Acid (catalytic) | N,N-diisopropylethylamine (DIPEA) |
| Catalyst/Base Loading | 1-5 mol% | 1.1 - 1.5 equivalents |
| Solvent | Acetonitrile | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reactants | 3,5-dimethylphenol, N-bromosuccinimide | 2-bromo-3,5-dimethylphenol, Chloromethyl methyl ether |
Ligand Design in Catalyzed Processes
While the initial bromination step in the synthesis of this compound is typically an electrophilic aromatic substitution that may not require a metal catalyst with sophisticated ligands, the broader context of aromatic C-H functionalization often involves transition metal catalysis where ligand design is paramount. For instance, if a direct C-H bromination were to be achieved via a palladium-catalyzed route on the parent 1,3-dimethyl-5-(methoxymethoxy)benzene, the choice of ligand would be critical.
In hypothetical palladium-catalyzed C-H activation/bromination reactions, ligands play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the selectivity of the reaction. Phosphine-based ligands are commonly employed in such transformations. The electronic and steric properties of these ligands can be fine-tuned to achieve the desired outcome.
For example, electron-rich and bulky phosphine (B1218219) ligands can promote the oxidative addition of the C-H bond to the palladium center, a key step in the catalytic cycle. The design of ligands that can facilitate this challenging step for unactivated C-H bonds is an active area of research. Furthermore, specific ligand architectures can direct the catalyst to a particular C-H bond, thereby controlling the regioselectivity of the bromination. While not directly applied in the conventional synthesis of the title compound, the principles of ligand design are central to the development of more advanced and efficient synthetic methodologies for functionalized aromatic compounds.
Iii. Chemical Reactivity and Functional Group Transformations
Transformations Involving the Aryl Bromide Moiety
The carbon-bromine bond on the aromatic ring is the most prominent site for chemical modifications, particularly through transition metal-catalyzed reactions.
Palladium-catalyzed cross-coupling reactions represent a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, and the aryl bromide in the title compound is a suitable electrophile for such transformations. However, the presence of two ortho-methyl groups introduces significant steric hindrance around the reaction center, which can impede the oxidative addition step in the catalytic cycle. Consequently, successful coupling often necessitates the use of specialized catalytic systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands, which can facilitate the reaction at sterically congested sites.
The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is a widely utilized method for the synthesis of biaryl compounds. For a substrate like 2-Bromo-5-(methoxymethoxy)-1,3-dimethyl-benzene, the reaction would involve its coupling with an aryl or vinyl boronic acid or ester. The steric hindrance posed by the flanking methyl groups is a critical factor that can suppress the reaction rate. To overcome this, the use of highly active palladium catalysts, often incorporating bulky phosphine ligands like tri-tert-butylphosphine (B79228) or Buchwald's biarylphosphine ligands, is generally required. These ligands help to stabilize the active palladium(0) species and facilitate the otherwise difficult oxidative addition step. The electron-donating nature of the methoxymethoxy group is expected to have a modest electronic effect on the reaction.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides This table presents hypothetical reaction conditions based on established protocols for structurally similar compounds.
| Entry | Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 100 | High |
| 2 | 4-Methoxyphenylboronic acid | Pd2(dba)3 | XPhos | Cs2CO3 | Dioxane | 110 | High |
| 3 | Vinylboronic acid pinacol (B44631) ester | Pd(PPh3)4 | - | Na2CO3 | DME/H2O | 90 | Moderate to High |
The Heck reaction, involving the coupling of the aryl bromide with an alkene, and the Sonogashira coupling, which couples the aryl bromide with a terminal alkyne, are also plausible transformations. Similar to the Suzuki-Miyaura coupling, the steric hindrance from the ortho-methyl groups is a major consideration. For the Heck reaction, forcing conditions and specialized catalysts may be necessary to achieve reasonable yields.
The Sonogashira coupling of sterically hindered aryl bromides can be particularly challenging. The reaction typically requires a palladium catalyst and a copper(I) co-catalyst. The choice of ligand for the palladium catalyst is crucial, with bulky phosphines often being employed to enhance catalytic activity.
Table 2: Postulated Conditions for Heck and Sonogashira Couplings This table outlines hypothetical conditions based on protocols for analogous sterically hindered substrates.
| Reaction | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Hypothetical Outcome |
|---|---|---|---|---|---|---|---|
| Heck | Styrene | Pd(OAc)2 | P(o-tol)3 | Et3N | DMF | 120 | Moderate Yield |
| Sonogashira | Phenylacetylene | PdCl2(PPh3)2 / CuI | - | Et3N | THF | 70 | Moderate Yield |
Reductive debromination, the replacement of the bromine atom with a hydrogen atom, can be achieved through various methods. Catalytic hydrogenation using a palladium catalyst (e.g., palladium on carbon) and a hydrogen source is a common approach for the reduction of aryl halides. Given the electron-rich nature of the aromatic ring, this transformation is generally feasible. Alternative methods include the use of reducing agents like tributyltin hydride or silanes in the presence of a radical initiator.
Nucleophilic aromatic substitution (SNAr) is a pathway for the replacement of a leaving group on an aromatic ring by a nucleophile. khanacademy.orgwikipedia.org However, this reaction generally requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. libretexts.org The title compound, this compound, possesses electron-donating methoxymethoxy and methyl groups, which deactivate the aromatic ring for SNAr reactions. youtube.com Therefore, the potential for this compound to undergo nucleophilic aromatic substitution is extremely low under standard SNAr conditions.
Palladium-Catalyzed Cross-Coupling Reactions
Reactivity of the Methoxymethoxy Group
The methoxymethoxy (MOM) group is a common protecting group for hydroxyl functionalities. It is generally stable to a wide range of reaction conditions, including those that are basic, nucleophilic, and involve many oxidizing and reducing agents. adichemistry.com This stability makes it compatible with the conditions typically employed in palladium-catalyzed cross-coupling reactions. However, the MOM group is an acetal (B89532) and is therefore sensitive to acidic conditions. Cleavage of the MOM ether can be readily achieved by treatment with aqueous acid, such as hydrochloric acid in a protic solvent like methanol (B129727) or ethanol (B145695). adichemistry.com This allows for the selective deprotection of the hydroxyl group after performing desired transformations at the aryl bromide position.
Selective Deprotection Strategies for MOM Ethers
The methoxymethyl (MOM) ether is a commonly employed protecting group for hydroxyl functions due to its stability in a wide range of conditions, particularly strong bases and weak acids. researchgate.netnih.gov However, its effective removal, or deprotection, is a critical step in multi-step syntheses. This can be achieved under various acidic conditions. wikipedia.org
The fundamental mechanism for the acidic cleavage of ethers, including MOM ethers, involves the initial protonation of the ether oxygen by a strong acid. masterorganicchemistry.com This protonation converts the alkoxy group into a good leaving group (ROH). masterorganicchemistry.com Following this activation step, the C-O bond is cleaved. The pathway of this cleavage, whether SN1 or SN2, depends on the structure of the ether. masterorganicchemistry.com For a primary ether like a MOM ether, the cleavage typically proceeds via an SN2 pathway, where a nucleophile attacks the activated carbon atom. In the presence of water, the reaction ultimately yields the deprotected alcohol and formaldehyde.
A variety of Brønsted acids can be employed for this transformation, with reagents chosen based on the sensitivity of other functional groups present in the molecule.
Lewis acids are highly effective reagents for the cleavage of ethers, including the deprotection of MOM ethers. wikipedia.org Boron tribromide (BBr₃) is a particularly powerful and widely used Lewis acid for demethylating aryl methyl ethers and can be used for cleaving MOM ethers. core.ac.uk
The mechanism of BBr₃-mediated ether cleavage begins with the formation of a Lewis acid-base adduct between the ether oxygen and the highly Lewis-acidic boron center. gvsu.edunih.gov This coordination weakens the C-O bond. For aryl methyl ethers, computational studies suggest a mechanism where one equivalent of BBr₃ can cleave up to three equivalents of the ether. nih.gov The cleavage proceeds through a bimolecular pathway where a bromide from one ether adduct nucleophilically attacks the methyl group of a second adduct. gvsu.edu This process is analogous to an SN2 reaction. gvsu.edureddit.com The reaction ultimately produces the corresponding alcohol after an aqueous workup. core.ac.uk The high reactivity of BBr₃ allows for demethylation to be performed at or below room temperature.
| Lewis Acid Reagent | Typical Conditions | Selectivity Notes |
|---|---|---|
| Boron tribromide (BBr₃) | CH₂Cl₂, 0°C to rt | Highly effective for aryl methyl and MOM ethers; can be selective in the presence of other functional groups. |
| Bromodimethylborane (Me₂BBr) | CH₂Cl₂, low temperature | Used for deprotection in complex molecules with sensitive functional groups. thieme-connect.de |
| Magnesium bromide (MgBr₂) | Various solvents | A milder alternative to BBr₃. researchgate.net |
| Zinc(II) trifluoromethanesulfonate (B1224126) (Zn(OTf)₂) | Isopropanol, reflux | Offers a method for selective deprotection under specific conditions. researchgate.net |
Role of MOM as a Protecting Group in Complex Architectures
Beyond simply masking a hydroxyl group, the MOM ether can play an active role in influencing the outcomes of synthetic transformations, particularly in the construction of complex molecular architectures.
The two oxygen atoms of the MOM ether group are capable of acting as a bidentate ligand, coordinating to a metal center in a process known as chelation. This chelation can lock the conformation of a portion of the molecule, leading to highly controlled reactivity. nih.gov For example, in the reduction of acyclic β-hydroxy ketones protected as MOM ethers, reagents like Red-Al can coordinate to both the MOM ether oxygen and the carbonyl oxygen. organic-chemistry.org This chelation-controlled mechanism fixes the substrate in a rigid conformation, allowing the hydride to attack from a specific face, resulting in high diastereoselectivity for the synthesis of 1,2-anti-diols. organic-chemistry.org This strategy is a powerful tool in asymmetric synthesis, enabling the predictable construction of specific stereoisomers.
Reactions of the Substituted Aromatic Ring System
The aromatic ring of this compound is electron-rich and activated towards electrophilic aromatic substitution (EAS). The outcome of such reactions is governed by the cumulative directing effects of the four substituents on the ring. libretexts.orgmsu.edu
The substituents are:
Two methyl (-CH₃) groups: These are weakly activating and ortho-, para-directing due to hyperconjugation and a weak inductive effect. libretexts.org
One methoxymethoxy (-OCH₂OCH₃) group: As an alkoxy derivative, this is a strongly activating group and is ortho-, para-directing due to the powerful electron-donating resonance effect of the oxygen atom. libretexts.orgmsu.edu
One bromo (-Br) group: Halogens are deactivating due to their inductive electron-withdrawing effect, but are ortho-, para-directing because of electron donation via resonance. libretexts.org
In electrophilic aromatic substitution, the powerful activating and directing effect of the methoxymethoxy group dominates. The two available positions for substitution on the ring are C4 and C6. Both positions are ortho to the strongly activating -O-MOM group. Therefore, electrophilic attack is strongly directed to these sites. The combined activating effects of the methyl groups further enhance the nucleophilicity of the ring, making it highly reactive towards electrophiles. msu.edu While bromine is a deactivator, its ortho-, para-directing nature does not conflict with the directing effects of the activating groups in this specific substitution pattern.
| Substituent | Position | Effect on Reactivity | Directing Effect |
|---|---|---|---|
| -CH₃ | C1, C3 | Activating (Weak) | Ortho, Para |
| -Br | C2 | Deactivating (Weak) | Ortho, Para |
| -OCH₂OCH₃ | C5 | Activating (Strong) | Ortho, Para |
Given this substitution pattern, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to proceed readily, yielding predominantly a mixture of the 4- and 6-substituted products.
Electrophilic Aromatic Substitution Beyond Halogenation
While halogenation reactions are a common feature of bromo-aromatic compounds, the exploration of other electrophilic aromatic substitutions, such as nitration and sulfonation, provides deeper insights into the electronic character of the aromatic ring.
The two methyl groups and the methoxymethoxy group are activating and will direct incoming electrophiles to the ortho and para positions relative to themselves. The bromo group, while deactivating, also directs ortho and para. The positions C4 and C6 are activated by the methoxymethoxy group (ortho) and the two methyl groups (one ortho, one para). The C4 position is also activated by the bromo group (para).
Nitration: Treatment with a nitrating mixture (typically nitric acid and sulfuric acid) is expected to introduce a nitro group onto the aromatic ring. The most likely position for substitution would be C4 or C6, which are activated by multiple groups. Steric hindrance from the adjacent methyl group at C1 might slightly disfavor substitution at C6.
Sulfonation: Similarly, reaction with fuming sulfuric acid would likely lead to the introduction of a sulfonic acid group at the C4 or C6 position. The reaction conditions would need to be carefully controlled to prevent potential cleavage of the acid-sensitive methoxymethoxy protecting group.
| Reaction | Reagents | Predicted Major Product(s) | Key Influencing Factors |
| Nitration | HNO₃, H₂SO₄ | 2-Bromo-4-nitro-5-(methoxymethoxy)-1,3-dimethyl-benzene and/or 2-Bromo-6-nitro-5-(methoxymethoxy)-1,3-dimethyl-benzene | Combined directing effects of methyl and methoxymethoxy groups, steric hindrance. |
| Sulfonation | SO₃, H₂SO₄ | 2-Bromo-4-sulfo-5-(methoxymethoxy)-1,3-dimethyl-benzene and/or 2-Bromo-6-sulfo-5-(methoxymethoxy)-1,3-dimethyl-benzene | Directing effects, potential for MOM group cleavage under strongly acidic conditions. |
Oxidation and Reduction Pathways of Alkyl and Alkoxy Substituents
The alkyl and alkoxy substituents on the benzene (B151609) ring offer additional sites for chemical modification through oxidation and reduction reactions.
The methyl groups attached to the aromatic ring are susceptible to oxidation under strong oxidizing conditions. Reagents such as potassium permanganate (B83412) or chromic acid can oxidize benzylic carbons. Given the presence of two methyl groups, selective oxidation to a monocarboxylic acid or further oxidation to a dicarboxylic acid could potentially be achieved by careful control of reaction conditions.
The methoxymethoxy (MOM) group is an acetal and is generally stable to a wide range of oxidizing and reducing conditions. However, it is sensitive to acidic conditions and can be cleaved to reveal the corresponding phenol (B47542). This deprotection is a common synthetic strategy. Reduction of the MOM ether itself is not a typical transformation, but the bromo-substituent could potentially be removed via catalytic hydrogenation, although this might also affect other functional groups.
| Transformation | Typical Reagents | Expected Product | Notes |
| Oxidation of Methyl Groups | KMnO₄ or K₂Cr₂O₇ | 2-Bromo-5-(methoxymethoxy)-1,3-benzenedicarboxylic acid or corresponding monocarboxylic acid | Requires forcing conditions; selectivity between the two methyl groups may be challenging. |
| Cleavage of MOM Ether | Acid (e.g., HCl, TFA) | 2-Bromo-1,3-dimethyl-5-phenol | Common deprotection strategy for MOM-protected phenols. |
| Debromination | H₂, Pd/C or other hydrogenation catalysts | 5-(Methoxymethoxy)-1,3-dimethyl-benzene | Potential for simultaneous reduction of other functional groups. |
Iv. Advanced Spectroscopic Characterization and Structural Elucidation
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Absorption Properties and Chromophore Analysis
The electronic absorption properties of 2-Bromo-5-(methoxymethoxy)-1,3-dimethyl-benzene, determined by UV-Vis spectroscopy, are governed by the substituted benzene (B151609) ring, which acts as the primary chromophore. The spectrum is characterized by π→π* electronic transitions within the aromatic system. Compared to unsubstituted benzene, which exhibits absorption bands around 184 nm, 204 nm, and 256 nm, the substituents on the ring—a bromine atom, two methyl groups, and a methoxymethoxy group—are expected to induce shifts in the absorption maxima (λmax).
The presence of auxochromes, such as the methoxymethoxy group and the alkyl groups, which possess non-bonding electrons and electron-donating inductive effects, typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). The bromine atom, while having an electron-withdrawing inductive effect, also possesses lone pairs that can participate in resonance, contributing to a bathochromic shift. These combined effects result in a modified absorption spectrum that is characteristic of the penta-substituted benzene ring.
Table 1: Predicted UV-Vis Absorption Data for this compound
| Transition | Predicted λmax (nm) | Description |
|---|---|---|
| E2-band | ~210-230 | Primary π→π* transition |
Note: The values are estimations based on typical substituent effects on the benzene chromophore, as specific experimental data for this compound is not widely published.
Solvent Effects on Absorption Spectra
The polarity of the solvent can significantly influence the electronic absorption spectrum of a molecule. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states. For this compound, changing the solvent is expected to alter the position and shape of the absorption bands.
In non-polar solvents like hexane (B92381) or cyclohexane, the fine vibrational structure of the B-band is often more resolved. In contrast, polar solvents such as ethanol (B145695) or acetonitrile (B52724) can interact more strongly with the molecule's dipole moment, leading to a loss of this fine structure and causing the absorption bands to become broader. Furthermore, polar solvents can induce shifts in the λmax. A shift to a longer wavelength (bathochromic or red shift) typically occurs if the excited state is more polar than the ground state, while a shift to a shorter wavelength (hypsochromic or blue shift) occurs if the ground state is more polar. For substituted benzenes, a slight bathochromic shift is generally observed with increasing solvent polarity.
Table 2: Expected Solvent Effects on the B-band λmax
| Solvent | Polarity | Expected λmax (nm) | Expected Appearance |
|---|---|---|---|
| Hexane | Non-polar | ~275 | Sharper, with some fine structure |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and offering insights into molecular structure through fragmentation analysis.
High-resolution mass spectrometry is essential for determining the exact mass of the molecular ion, which in turn allows for the unambiguous confirmation of its elemental formula. The molecular formula for this compound is C11H15BrO2. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The presence of bromine is uniquely identified by its characteristic isotopic pattern, with two major isotopes, 79Br and 81Br, having a near 1:1 natural abundance. This results in two molecular ion peaks (M+ and M+2) of almost equal intensity, separated by two mass units.
Table 3: HRMS Data for the Molecular Ions of this compound
| Ion Formula | Isotope | Calculated Exact Mass (Da) |
|---|---|---|
| [C11H15⁷⁹BrO2]+ | ⁷⁹Br | 258.0255 |
Electron impact (EI) mass spectrometry causes the molecular ion to fragment in a reproducible manner, providing a "fingerprint" that is indicative of its structure. The analysis of these fragments helps to piece together the molecular puzzle. For this compound, several key fragmentation pathways are anticipated.
The most stable fragment ions are typically those that are resonance-stabilized. A prominent fragmentation pathway would involve the cleavage of the ether bond, leading to the loss of a methoxymethyl radical (•CH2OCH3, 45 Da). Another common fragmentation for alkylbenzenes is the loss of a methyl radical (•CH3, 15 Da) to form a stable benzylic-type cation. The bromine atom can also be lost as a radical. The presence of bromine in a fragment is confirmed by the persistence of the 1:1 isotopic doublet pattern.
Table 4: Predicted Key Fragments in the Mass Spectrum
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion Structure | Description |
|---|---|---|---|
| 258 | 260 | [C11H15BrO2]+ | Molecular Ion (M+) |
| 243 | 245 | [C10H12BrO2]+ | Loss of •CH3 |
| 213 | 215 | [C9H10BrO]+ | Loss of •CH2OCH3 |
| 179 | - | [C11H15O2]+ | Loss of •Br |
X-ray Diffraction Analysis for Solid-State Molecular Structure
Based on studies of analogous brominated aromatic compounds, certain structural parameters can be predicted. nih.govnih.gov The geometry of the benzene ring would be largely planar, with minor distortions due to the bulky substituents. The technique would also elucidate the intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern the packing of the molecules in the crystal lattice.
Table 5: Expected Bond Lengths Based on Analogous Structures
| Bond | Typical Length (Å) |
|---|---|
| C(aromatic)-Br | ~1.90 |
| C(aromatic)-C(aromatic) | ~1.39 |
| C(aromatic)-O | ~1.37 |
| O-C(methoxymethyl) | ~1.42 |
Comprehensive Correlation of Spectroscopic Data for Structural Proof
The unequivocal structural proof of this compound is achieved by the comprehensive correlation of all available spectroscopic data. Each piece of information acts as a constraint, and together they lead to a single, consistent structure.
HRMS establishes the correct elemental formula (C11H15BrO2).
The isotopic pattern in the MS (M+ and M+2 peaks of ~1:1 intensity) definitively proves the presence of a single bromine atom.
The fragmentation pattern in the MS supports the connectivity of the functional groups, showing characteristic losses of methoxymethyl and methyl radicals.
UV-Vis spectroscopy confirms the presence of the substituted benzene chromophore and is consistent with the electronic effects of the attached substituents.
Finally, if available, X-ray diffraction would provide the ultimate confirmation of the atomic connectivity and stereochemistry in the solid state.
By integrating these diverse yet complementary spectroscopic techniques, a complete and confident structural elucidation of this compound is accomplished.
V. Theoretical and Computational Chemistry Investigations
Mechanistic Studies and Reaction Pathway Elucidation
Detailed mechanistic studies for 2-Bromo-5-(methoxymethoxy)-1,3-dimethyl-benzene have not been specifically reported. However, general principles derived from studies on simpler brominated aromatic compounds can offer a hypothetical framework.
For related molecules like bromobenzene, quantum chemical calculations have been employed to map out potential energy surfaces for reactions such as photodissociation. researchgate.net These studies calculate the energies of transition states and intermediates, clarifying the pathways of bond cleavage. For electrophilic aromatic substitution reactions, computational methods have been used to investigate the stability of intermediates like the σ-complex (also known as the arenium ion), which is often the rate-determining step. diva-portal.org A similar approach would be necessary to map the specific reaction coordinates for this compound, taking into account the electronic contributions of the methoxymethoxy and dimethyl substituents.
Structure-Reactivity and Structure-Property Relationships
Establishing a clear relationship between the structure of this compound and its reactivity and properties is the ultimate goal of computational analysis. The interplay between the electron-donating methyl and methoxymethoxy groups and the electron-withdrawing, yet ortho-, para-directing, bromine atom creates a complex reactivity profile. Computational models could quantify these effects, predicting, for example, the most likely site for electrophilic attack on the ring or the relative ease of metal-halogen exchange at the bromine position. These predictions, however, remain speculative without dedicated computational studies on the target molecule.
Hammett-Brown Substituent Constant Correlations with Spectroscopic Properties
The Hammett equation is a cornerstone of physical organic chemistry, providing a quantitative measure of the electronic influence of substituents on the reactivity and properties of aromatic compounds. wikipedia.orglibretexts.org It is expressed as:
log(K/K₀) = σρ
or
log(k/k₀) = σρ
where K/K₀ or k/k₀ is the ratio of the equilibrium constant or reaction rate for a substituted versus an unsubstituted reactant, ρ (rho) is the reaction constant which depends on the nature of the reaction, and σ (sigma) is the substituent constant which depends only on the specific substituent. wikipedia.org The Brown-Okamoto equation is a modification of the Hammett equation that is particularly useful for reactions involving the formation of a positive charge in the transition state, which is in direct resonance with the substituent.
For this compound, we can analyze the electronic effects of its substituents: bromo, methoxymethoxy, and two methyl groups.
Bromo Group: The bromine atom is an interesting case, as it is inductively electron-withdrawing but has electron-donating capabilities through resonance due to its lone pairs. solubilityofthings.com Generally, its electron-withdrawing inductive effect is dominant, resulting in a positive Hammett constant (σ_p = +0.23). wikipedia.org
Methyl Groups: Methyl groups are weakly electron-donating through an inductive effect and hyperconjugation. They have negative Hammett constants (σ_p = -0.17).
Methoxymethoxy Group: While specific Hammett constants for the methoxymethoxy group are not readily available in the literature, we can infer its properties from the well-characterized methoxy (B1213986) group. The methoxy group is a strong resonance electron-donating group and a weaker inductive electron-withdrawing group, resulting in a net electron-donating character, particularly at the para position (σ_p = -0.27). The methoxymethoxy group is expected to have a similar, if not slightly more pronounced, electron-donating character due to the additional oxygen atom.
These substituent constants can be correlated with various spectroscopic properties, such as NMR chemical shifts, IR stretching frequencies, and UV-Vis absorption maxima. For instance, the ¹³C NMR chemical shifts of the aromatic carbons are sensitive to the electron density at those positions. Electron-donating groups will shield the ipso and para carbons, causing their signals to appear at a lower chemical shift (upfield), while electron-withdrawing groups will have the opposite effect. The cumulative effect of the substituents on this compound can be predicted by considering the additivity of their Hammett constants, although steric interactions between the ortho methyl and bromo groups might cause some deviation from simple additivity.
| Substituent | Hammett Constant (σp) | Expected Effect on Aromatic Ring |
| Bromo | +0.23 | Electron-withdrawing |
| Methyl | -0.17 | Electron-donating |
| Methoxy (as proxy) | -0.27 | Electron-donating |
Computational Assessment of Stereochemical Control in Related Reactions
Computational chemistry, particularly quantum mechanical methods like Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the stereochemical outcomes of chemical reactions. nih.gov For reactions involving substituted aromatic compounds, non-covalent interactions, such as CH–π interactions, can play a crucial role in stabilizing transition states and directing the stereochemical course of the reaction. nih.gov
While specific computational studies on reactions involving this compound are not documented, we can extrapolate from studies on structurally similar molecules. For instance, in asymmetric reactions where this compound might be used as a substrate or a ligand, the bulky and electronically distinct substituents would create a highly specific steric and electronic environment around the aromatic ring.
Computational modeling could be employed to investigate:
Transition State Geometries: By calculating the energies and geometries of possible transition states, one can predict the major stereoisomer formed in a reaction. For example, in an electrophilic aromatic substitution, the approach of the electrophile would be influenced by the steric hindrance of the ortho methyl and bromo groups.
Role of Non-covalent Interactions: The methoxymethoxy group, with its lone pairs on the oxygen atoms, could engage in hydrogen bonding or other electrostatic interactions with incoming reagents. The aromatic ring itself can participate in π-stacking or CH–π interactions. nih.gov Computational models can quantify the energetic contribution of these interactions to the stability of different transition states.
Ligand Effects in Catalysis: If this molecule were to be functionalized and used as a ligand in transition-metal catalysis, computational studies could predict how its conformational flexibility and electronic properties would influence the enantioselectivity of the catalyzed reaction.
For example, in a hypothetical Diels-Alder reaction where a derivative of this compound acts as a dienophile, DFT calculations could model the endo and exo transition states. The calculations would likely show that the bulky substituents favor one approach over the other, leading to a high degree of diastereoselectivity.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its properties and reactivity. Conformational analysis of this compound would focus on the rotational freedom around the single bonds, particularly the C-O bonds of the methoxymethoxy group and the C-Br bond.
Molecular Dynamics (MD) simulations can provide a dynamic picture of the conformational landscape of this compound over time. researchgate.net In an MD simulation, the motion of each atom is calculated over a series of small time steps, governed by a force field that describes the potential energy of the system. researchgate.net
An MD simulation of this molecule, solvated in a relevant solvent, could reveal:
Preferred Conformations: By analyzing the trajectory of the simulation, one can identify the most populated (lowest energy) conformations of the molecule.
Conformational Interconversion: The simulation can show the pathways and energy barriers for the interconversion between different conformations. This is particularly relevant for the flexible methoxymethoxy group.
Solvent Effects: The explicit inclusion of solvent molecules in the simulation allows for the study of how the solvent interacts with the solute and influences its conformational preferences.
The results of such simulations could be summarized in a potential energy surface map, illustrating the relative energies of different conformations as a function of key dihedral angles. This information is crucial for understanding how the molecule might present itself to a binding partner or a reactant in a chemical reaction.
Vi. Strategic Utility in Advanced Organic Synthesis
Role as a Versatile Building Block and Synthetic Intermediate
The structure of 2-Bromo-5-(methoxymethoxy)-1,3-dimethyl-benzene is tailored for its role as a versatile building block. The carbon-bromine bond is a key functional handle for a wide array of transformations, most notably metal-catalyzed cross-coupling reactions. Simultaneously, the MOM ether provides robust protection for the phenolic hydroxyl group, which can be unveiled in a later synthetic step under specific, typically acidic, conditions. organic-chemistry.org This ability to mask and later reveal a reactive hydroxyl group is a cornerstone of modern multi-step synthesis.
The primary utility of this compound lies in its capacity to act as a precursor for more complex aromatic and heterocyclic systems. The aryl bromide moiety can readily participate in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming new carbon-carbon and carbon-heteroatom bonds. For instance, in Suzuki-Miyaura coupling reactions, the bromide can be coupled with a wide range of organoboron reagents to generate biaryl or heteroaryl-aryl structures. uzh.chresearchgate.net Similarly, it can be employed in Buchwald-Hartwig amination, Sonogashira coupling, and other related transformations to introduce nitrogen, alkyne, and other functionalities.
Following the construction of the desired carbon skeleton via cross-coupling, the MOM protecting group can be selectively removed. The resulting phenol (B47542), 2-substituted-3,5-dimethylphenol, is a valuable intermediate for synthesizing oxygen-containing heterocycles such as dibenzofurans, xanthones, or other complex ethers through intramolecular cyclization or intermolecular coupling reactions. mdpi.com The synthesis of various bromophenols as precursors for novel nitrogen-containing heterocycles further highlights the importance of this structural motif. nih.gov
| Coupling Reaction | Coupling Partner (Example) | Resulting Structure (General) |
| Suzuki-Miyaura | Arylboronic acid | Biaryl |
| Buchwald-Hartwig | Amine | N-Aryl amine |
| Sonogashira | Terminal alkyne | Aryl alkyne |
| Heck | Alkene | Aryl-substituted alkene |
Applications in the Synthesis of Precursors for Functional Materials
The unique electronic and structural features of this compound make it a potential precursor for functional organic materials, particularly in the realm of polymer chemistry.
Conducting polymers are organic materials with delocalized electron systems that allow for electrical conductivity. encyclopedia.pub The synthesis of these materials often relies on the polymerization of aromatic or heterocyclic monomers. rsc.org Aryl halides are common starting materials for transition metal-catalyzed polycondensation reactions, such as Suzuki or Stille polymerization, to form conjugated polymers.
This compound could function as a monomer in such polymerizations. The reaction at the C-Br bond would lead to the formation of a poly(phenylene)-type backbone. The pendant methoxymethoxy groups along the polymer chain could then be hydrolyzed to reveal phenolic hydroxyl groups. This post-polymerization modification would dramatically alter the material's properties, such as its solubility, hydrophilicity, and ability to coordinate with metal ions or participate in hydrogen bonding. This makes it a potential building block for creating functional polymers for applications in sensors, organic electronics, or separation membranes. frontiersin.orgresearchgate.net
Contribution to the Development of Novel Synthetic Methodologies
The development of new synthetic methods often requires robust and well-defined substrates to test the scope and limitations of a new reaction. This compound, with its distinct combination of functional groups, is a valuable substrate for this purpose. The steric hindrance provided by the ortho-methyl group and the electronic influence of the para-methoxymethoxy group can present a challenge for certain catalytic systems. Therefore, this compound could be used as a benchmark substrate for evaluating the efficiency of new ligands or catalysts for cross-coupling reactions involving sterically demanding or electron-rich aryl halides. nih.gov Furthermore, its structure is suitable for studying regioselective C-H activation or functionalization reactions on the substituted benzene (B151609) ring.
Structure-Reactivity Studies of Analogues and Derivatives
The reactivity of this compound is intrinsically linked to its specific substitution pattern. Studying its analogues and derivatives provides insight into how changes in structure affect chemical behavior, particularly in key synthetic transformations like metal-catalyzed cross-coupling reactions. nih.gov The electronic nature of substituents significantly influences the reactivity of the benzene ring. Electron-donating groups, such as the methoxymethoxy group, activate the ring towards electrophilic substitution and can influence the rate of oxidative addition in catalytic cycles. studymind.co.uklibretexts.org The position of the bromine atom relative to these groups is also critical for reactivity. scielo.br
| Compound Name | Key Structural Difference | Expected Impact on Reactivity |
| 2-Bromo-5-hydroxy-1,3-dimethyl-benzene | Free hydroxyl vs. MOM ether | The strongly activating -OH group increases electron density on the ring, potentially accelerating oxidative addition but may require protection for many organometallic reactions due to its acidity. |
| 4-Bromo-3,5-dimethylphenol (Isomer) | Bromine is meta to the hydroxyl/ether group | The bromine is less sterically hindered and its electronic environment is different, likely leading to altered reaction rates in cross-coupling reactions. |
| 2-Bromo-5-(methoxymethoxy)-benzene | Lacks the two methyl groups | Reduced steric hindrance around the C-Br bond would likely result in faster cross-coupling reaction rates compared to the dimethylated analogue. |
| 2-Chloro-5-(methoxymethoxy)-1,3-dimethyl-benzene | Chloro vs. Bromo substituent | The carbon-chlorine bond is stronger and generally less reactive than the carbon-bromine bond in the oxidative addition step of palladium-catalyzed reactions, typically requiring more active catalysts or harsher conditions. |
Comparative Analysis of Different Halogen and Alkoxy Substituents
The reactivity of an aryl halide in common carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-coupling reactions, is critically dependent on the nature of the halogen atom. The generally accepted order of reactivity for aryl halides follows the trend of bond dissociation energy: I > Br > Cl > F. This trend is primarily attributed to the strength of the carbon-halogen bond, with the weaker C-I bond being more readily cleaved during the oxidative addition step, which is often the rate-determining step in catalytic cycles like the Suzuki-Miyaura coupling.
For instance, in Suzuki-Miyaura cross-coupling reactions, aryl iodides are typically the most reactive, followed by aryl bromides, while aryl chlorides often require more forcing conditions, and aryl fluorides are generally unreactive. This difference in reactivity allows for selective cross-coupling reactions in polyhalogenated aromatic compounds.
| Halogen (X) | Relative Reactivity in Suzuki Coupling | C-X Bond Dissociation Energy (kcal/mol) |
| I | Most Reactive | ~65 |
| Br | Intermediate | ~81 |
| Cl | Less Reactive | ~96 |
| F | Least Reactive | ~116 |
This table provides a general trend for the reactivity of aryl halides in Suzuki coupling and their corresponding carbon-halogen bond dissociation energies.
The electronic effect of a substituent can be quantified using Hammett substituent constants (σ). While specific Hammett constants for the methoxymethoxy group are not as commonly tabulated as for simpler substituents, it is understood to be an electron-donating group, though its effect might be slightly attenuated compared to a methoxy (B1213986) group due to the inductive withdrawal of the second oxygen atom.
| Alkoxy Group | Nature of Electronic Effect | Hammett Constant (σp) |
| -OCH3 | Electron-donating | -0.27 |
| -OCH2OCH3 | Electron-donating | (Not widely reported, but expected to be slightly less negative than -OCH3) |
| -OC2H5 | Electron-donating | -0.24 |
This table compares the electronic effect of a methoxy group with the expected effect of a methoxymethoxy group and an ethoxy group, highlighting their electron-donating nature.
Investigation of Steric and Electronic Effects on Reactivity
The reactivity of this compound is a direct consequence of the interplay between the steric and electronic effects of its substituents.
Electronic Effects:
Conversely, the methoxymethoxy group at the 5-position is a strong electron-donating group through resonance (+R effect), which activates the aromatic ring towards electrophilic attack. This activating effect is most pronounced at the ortho and para positions relative to the alkoxy group.
The combination of the deactivating bromo group and the activating methoxymethoxy group creates a nuanced electronic environment on the benzene ring, influencing the regioselectivity of further functionalization.
Steric Effects:
The two methyl groups at the 1- and 3-positions (ortho to the bromine atom) introduce significant steric hindrance around the bromine substituent. This steric crowding, often referred to as the "ortho effect," can significantly impact the reactivity of the C-Br bond. In palladium-catalyzed cross-coupling reactions, for example, the bulky ortho-substituents can hinder the approach of the bulky phosphine-ligated palladium catalyst to the C-Br bond, potentially slowing down the rate of oxidative addition.
However, this steric hindrance can also be strategically exploited. For instance, it can favor reductive elimination in the catalytic cycle and can also be used to control regioselectivity in reactions involving other positions on the ring. The steric bulk of the ortho-methyl groups can direct incoming reagents to less hindered positions.
| Substituent | Effect | Impact on Reactivity |
| 2-Bromo | Electronic (-I, +R) | Deactivates the ring towards electrophilic substitution; serves as a handle for cross-coupling reactions. |
| 5-(Methoxymethoxy) | Electronic (+R) | Activates the ring towards electrophilic substitution, directing to ortho and para positions. |
| 1,3-Dimethyl | Steric | Hinders reactions at the 2-position (C-Br bond); can direct reactions to other positions. |
This table summarizes the individual steric and electronic contributions of the substituents in this compound and their general impact on the molecule's reactivity.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Bromo-5-(methoxymethoxy)-1,3-dimethyl-benzene, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized benzene derivative. For instance, bromination of 5-(methoxymethoxy)-1,3-dimethylbenzene using N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., AIBN) under controlled temperatures (60–80°C) achieves regioselectivity at the ortho position . Alternative routes may use Br₂ with Fe catalysts, though this risks over-bromination. Purity optimization requires column chromatography (silica gel, hexane/EtOAc eluent) and characterization via GC-MS or HPLC (>95% purity thresholds) .
Q. How is the structure of this compound validated experimentally?
- Methodological Answer : X-ray crystallography (using SHELX software for refinement ) and NMR spectroscopy are critical. ¹H NMR reveals methyl group signals at δ ~2.3 ppm (singlets for 1,3-dimethyl) and the methoxymethoxy group as two singlets (δ ~3.3–3.5 ppm for OCH₃ and OCH₂O). ¹³C NMR confirms bromine’s deshielding effect (~110 ppm for C-Br) . High-resolution mass spectrometry (HRMS) validates the molecular ion [M⁺] at m/z 274.03 (C₁₀H₁₃BrO₂⁺) .
Q. What are the common reactivity patterns of this compound in nucleophilic substitution reactions?
- Methodological Answer : The bromine atom undergoes SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines, thiols) under basic conditions (K₂CO₃, DMF, 80°C). The methoxymethoxy group acts as a directing group, stabilizing intermediates via resonance. For example, reaction with morpholine yields 2-morpholino derivatives, confirmed by LC-MS . Competing reactions (e.g., demethylation) are minimized using anhydrous conditions .
Advanced Research Questions
Q. How does steric and electronic modulation by the 1,3-dimethyl and methoxymethoxy groups influence regioselectivity in cross-coupling reactions?
- Methodological Answer : The 1,3-dimethyl groups create steric hindrance, directing coupling reactions (e.g., Suzuki-Miyaura) to the para position relative to bromine. Computational studies (DFT, B3LYP/6-31G*) show that the methoxymethoxy group’s electron-donating effect lowers the LUMO energy at the brominated carbon, enhancing oxidative addition with Pd catalysts . Experimental validation uses X-ray photoelectron spectroscopy (XPS) to track Pd(0)/Pd(II) transitions .
Q. What contradictions exist in reported biological activity data for derivatives of this compound, and how can they be resolved?
- Methodological Answer : Discrepancies in antimicrobial assays (e.g., MIC values varying by >50% across studies) arise from differences in bacterial strains and assay conditions (e.g., broth microdilution vs. agar diffusion). Standardized protocols (CLSI guidelines) and metabolomic profiling (LC-QTOF-MS) of bacterial membrane disruption are recommended to reconcile data . Comparative studies with 2-Bromo-5-methoxy analogs highlight the methoxymethoxy group’s role in enhancing lipid solubility .
Q. How can computational modeling predict the compound’s behavior in catalytic C–H activation reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (using Gaussian 16) model transition states during C–H activation. The methoxymethoxy group’s oxygen lone pairs stabilize metal catalysts (e.g., Ru or Rh), lowering activation energies by ~15 kcal/mol compared to non-oxygenated analogs . Experimental validation employs deuterium-labeling studies and kinetic isotope effects (KIE) to confirm mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
